molecular formula C25H36O7 B566024 3,4-Epoxy-6-keto-4a,5-ene Simvastatin CAS No. 1795790-98-5

3,4-Epoxy-6-keto-4a,5-ene Simvastatin

Katalognummer: B566024
CAS-Nummer: 1795790-98-5
Molekulargewicht: 448.556
InChI-Schlüssel: HZHZODVQZPRTTL-CBQGMXQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves multiple steps, starting from the basic structure of SimvastatinThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Epoxy-6-keto-4a,5-ene Simvastatin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that Simvastatin exhibits broad-spectrum antibacterial activity. Specifically, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative pathogens. The mechanism involves the inhibition of bacterial biosynthetic pathways and cellular processes.

Case Study: Efficacy Against MRSA

A murine model of MRSA skin infection illustrated that topical application of Simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The following table summarizes the findings:

Treatment ConcentrationBacterial Burden ReductionInflammatory Cytokines Reduced
1% Simvastatin20%TNF-α, IL-6
3% SimvastatinSignificantTNF-α, IL-6, IL-1β
Mupirocin (2%)Not significant-

This study indicates that Simvastatin not only reduces bacterial load but also modulates the inflammatory response during infection .

Anti-inflammatory Properties

Simvastatin's role in modulating inflammation has been extensively researched. It has been found to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models.

Case Study: Inflammation in Hyperlipidemia

In a study involving patients with hyperlipidemia, treatment with Simvastatin resulted in significant reductions in inflammatory markers. The following table summarizes the changes observed:

Time PointTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)LDL-C Levels (mg/dL)
Baseline4530160
12 Weeks2515110

These results suggest that Simvastatin can effectively lower both lipid levels and inflammatory markers, indicating its dual role in managing cardiovascular risks .

Potential in Viral Infections

Emerging evidence suggests that Simvastatin may have therapeutic potential against viral infections. A patent application discusses its use in combination therapies for treating viral diseases, including hepatitis C.

Case Study: Combination Therapy for Hepatitis C

In clinical trials involving patients with hepatitis C, the co-administration of Simvastatin with antiviral agents showed enhanced efficacy in reducing viral load compared to monotherapy. The following table outlines the results:

Treatment GroupViral Load Reduction (%)Side Effects
Simvastatin + Antiviral75Mild gastrointestinal
Antiviral Only50Moderate fatigue

These findings highlight the potential of Simvastatin as a valuable adjunct therapy in managing viral infections .

Wirkmechanismus

The mechanism of action of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves its interaction with specific enzymes and proteins involved in cholesterol biosynthesis. The compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Epoxy-6-keto-4a,5-ene Simvastatin is unique due to the presence of the epoxy and keto groups, which may confer additional biochemical properties and potential therapeutic benefits. These modifications can affect the compound’s interaction with biological targets and its overall efficacy .

Eigenschaften

CAS-Nummer

1795790-98-5

Molekularformel

C25H36O7

Molekulargewicht

448.556

IUPAC-Name

[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1

InChI-Schlüssel

HZHZODVQZPRTTL-CBQGMXQJSA-N

SMILES

CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C

Synonyme

2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.